molecular formula C11H22N2 B13203340 1-(1-Ethylcyclopentyl)piperazine

1-(1-Ethylcyclopentyl)piperazine

Cat. No.: B13203340
M. Wt: 182.31 g/mol
InChI Key: KZSWHKPYBNQYGS-UHFFFAOYSA-N
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Description

1-(1-Ethylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Chemical Reactions Analysis

1-(1-Ethylcyclopentyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

1-(1-Ethylcyclopentyl)piperazine can be compared with other piperazine derivatives such as:

  • 1-(1-Methylcyclopentyl)piperazine
  • 1-(1-Propylcyclopentyl)piperazine
  • 1-(1-Butylcyclopentyl)piperazine

Uniqueness: this compound is unique due to its specific ethylcyclopentyl substituent, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity and receptor binding affinity compared to other piperazine derivatives .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(1-ethylcyclopentyl)piperazine

InChI

InChI=1S/C11H22N2/c1-2-11(5-3-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3

InChI Key

KZSWHKPYBNQYGS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)N2CCNCC2

Origin of Product

United States

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